molecular formula C10H12N4O2 B7543394 4-(5-Methylpyrazine-2-carbonyl)piperazin-2-one

4-(5-Methylpyrazine-2-carbonyl)piperazin-2-one

Cat. No. B7543394
M. Wt: 220.23 g/mol
InChI Key: IOPCRWIFBSKMFE-UHFFFAOYSA-N
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Description

4-(5-Methylpyrazine-2-carbonyl)piperazin-2-one is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as MPP and has a molecular formula of C9H12N4O2.

Scientific Research Applications

MPP has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MPP has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In pharmacology, MPP has been studied for its effects on the central nervous system, including its potential as an antidepressant and anxiolytic agent. In neuroscience, MPP has been investigated for its potential as a tool to study the function of certain neurotransmitter receptors.

Mechanism of Action

The mechanism of action of MPP is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors in the brain. Specifically, MPP has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. MPP has also been shown to bind to the D2 receptor, which is involved in the regulation of dopamine signaling in the brain.
Biochemical and Physiological Effects:
MPP has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In vitro studies have shown that MPP can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies in animals have shown that MPP can reduce anxiety-like behavior and improve cognitive function. MPP has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using MPP in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, MPP has been extensively studied, so there is a wealth of information available on its properties and potential applications. However, one limitation of using MPP in laboratory experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on MPP. One area of interest is the development of MPP as a potential drug candidate for the treatment of various diseases. Another area of interest is the investigation of MPP's effects on other neurotransmitter receptors in the brain. Additionally, further studies are needed to fully understand the mechanism of action of MPP and its potential applications in various fields.

Synthesis Methods

The synthesis of MPP involves the reaction of 5-methylpyrazine-2-carboxylic acid with piperazine in the presence of a coupling reagent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain pure MPP.

properties

IUPAC Name

4-(5-methylpyrazine-2-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-7-4-13-8(5-12-7)10(16)14-3-2-11-9(15)6-14/h4-5H,2-3,6H2,1H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPCRWIFBSKMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methylpyrazine-2-carbonyl)piperazin-2-one

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